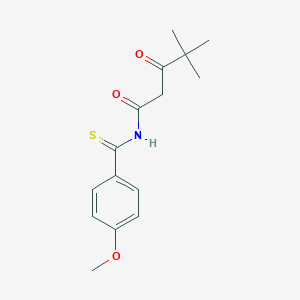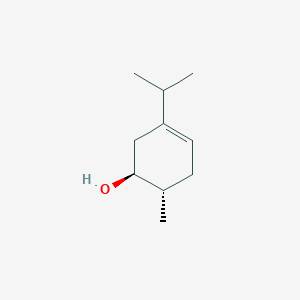
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol, also known as Carveol, is a natural organic compound found in essential oils of various plants. It has a pleasant odor and is commonly used in the fragrance and flavor industry. In recent years, Carveol has gained attention in scientific research due to its potential therapeutic properties.
Mechanism Of Action
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol exerts its therapeutic effects through various mechanisms of action. It has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. It also has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and it has low toxicity. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One area of interest is its potential use in the treatment of neurological disorders. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanisms of action of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol and its potential therapeutic applications.
Synthesis Methods
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized by the oxidation of Carvone, which is also a natural compound found in various plants. The oxidation can be achieved using various methods, including catalytic oxidation, chemical oxidation, and biological oxidation.
Scientific Research Applications
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
162238-85-9 |
|---|---|
Product Name |
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
FENIGYLSLCMSGV-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1CC=C(C[C@@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
Canonical SMILES |
CC1CC=C(CC1O)C(C)C |
synonyms |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



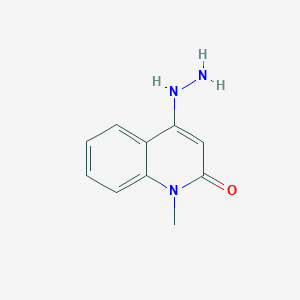
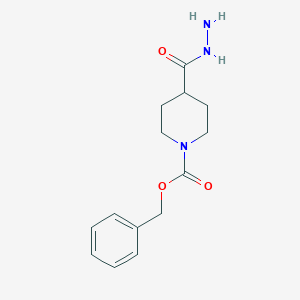
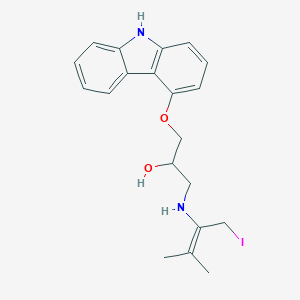
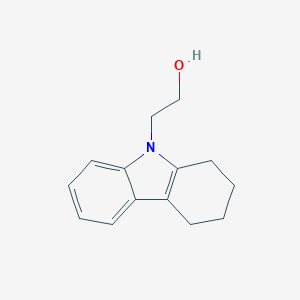
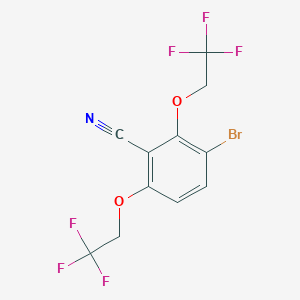
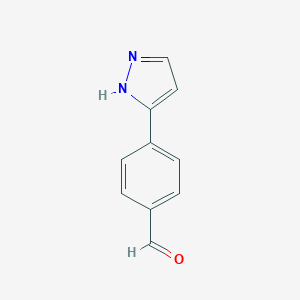
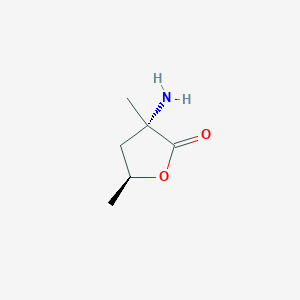
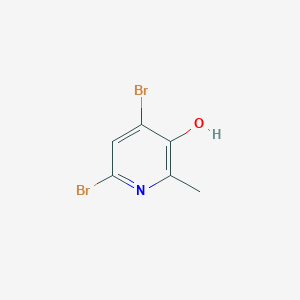
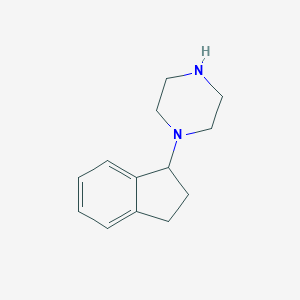
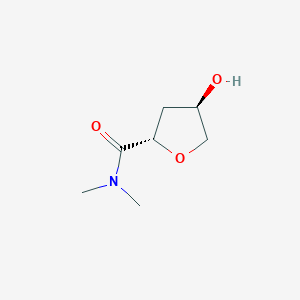
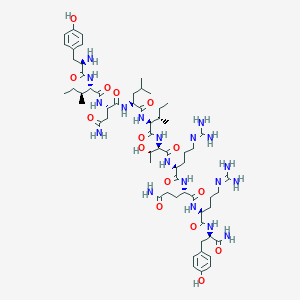
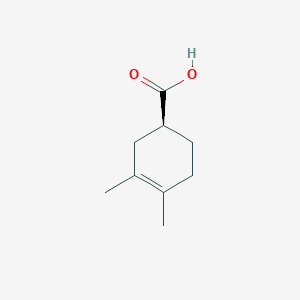
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
